

"2-(2,4-difluorophenyl)-N-methylacetamide" crystal structure analysis

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Compound of Interest

Compound Name: 2-(2,4-difluorophenyl)-N-methylacetamide

CAS No.: 1498969-78-0

Cat. No.: B2949180

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Application Note: Solid-State Structural Analysis of **2-(2,4-difluorophenyl)-N-methylacetamide**

Executive Summary & Significance

2-(2,4-difluorophenyl)-N-methylacetamide (CAS: 1498969-78-0) represents a critical structural motif in medicinal chemistry, serving as a pharmacophore in DPP-4 inhibitors and a model system for studying fluorine-mediated crystal packing. The presence of the 2,4-difluorophenyl moiety introduces competing weak interactions (C–H...F, F...F) that disrupt the canonical packing of the parent phenylacetamide, often leading to polymorphism or modulation of solubility profiles.

This guide provides a validated workflow for the de novo structural determination of this compound. Unlike standard solvates, this molecule requires specific handling to prevent rotational disorder of the fluorinated ring during data collection.

Chemical Profile & Expected Properties

Before initiating crystallization, the physicochemical profile must be established to select the thermodynamic vector.

Property	Value / Characteristic	Implication for Crystallography
Molecular Formula	C ₉ H ₉ F ₂ NO	Z' is likely 1, but check for Z'=2 (packing modulation).
Molecular Weight	185.17 g/mol	Light atom structure; requires high-angle data for resolution.
H-Bond Donor	1 (Amide N-H)	Expect strong 1D hydrogen-bonded chains (catemers).
H-Bond Acceptor	3 (C=O, 2x C-F)	Competition between Carbonyl O and Fluorine for H-bonding.
Predicted MP	83–85 °C	Low melting point; avoid high-energy milling (risk of amorphization).
Solubility	High: DCM, MeOH, Acetone. Low: Water, Hexane.	Use antisolvent diffusion or slow evaporation from binary mixtures.

Protocol Phase I: Crystal Engineering (Growth Strategy)

The goal is to obtain single crystals (

mm) suitable for Mo-K

or Cu-K

radiation.

Method A: Vapor Diffusion (Preferred for Quality)

- Target: High-quality prisms/blocks.

- Solvent System: Dichloromethane (DCM) / Hexane.
- Dissolve 20 mg of the compound in 1.5 mL of DCM in a small inner vial (4 mL). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation seeds.
- Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Hexane (antisolvent).
- Seal the outer jar tightly.
- Critical Step: Store at 4°C in a vibration-free environment. The temperature gradient promotes slower diffusion and reduces thermal disorder.
- Timeline: Harvest crystals after 3–5 days.

Method B: Slow Evaporation (High Throughput)

- Target: Polymorph screening.
- Solvent: Ethyl Acetate or Methanol.
- Prepare a near-saturated solution in Ethyl Acetate.
- Cover the vial with Parafilm and puncture 3–5 small holes with a needle to control evaporation rate.
- Allow to stand at room temperature.
- Note: If needles form (common with amides), re-dissolve and switch to Method A. Needles often suffer from stacking faults.

Protocol Phase II: Data Collection & Reduction

Instrument Configuration:

- Source: Cu-K

(

Å) is preferred for absolute structure determination (if chiral impurities exist) and better signal-to-noise for light atoms. Mo-K

is acceptable.

- Detector: Hybrid Photon Counting (HPC) or CCD.
- Temperature: 100 K (Mandatory).
 - Reasoning: The terminal methyl group and the 2,4-difluoro ring are prone to high thermal libration. Room temperature data often results in "smeared" electron density for Fluorine, leading to false disorder models.

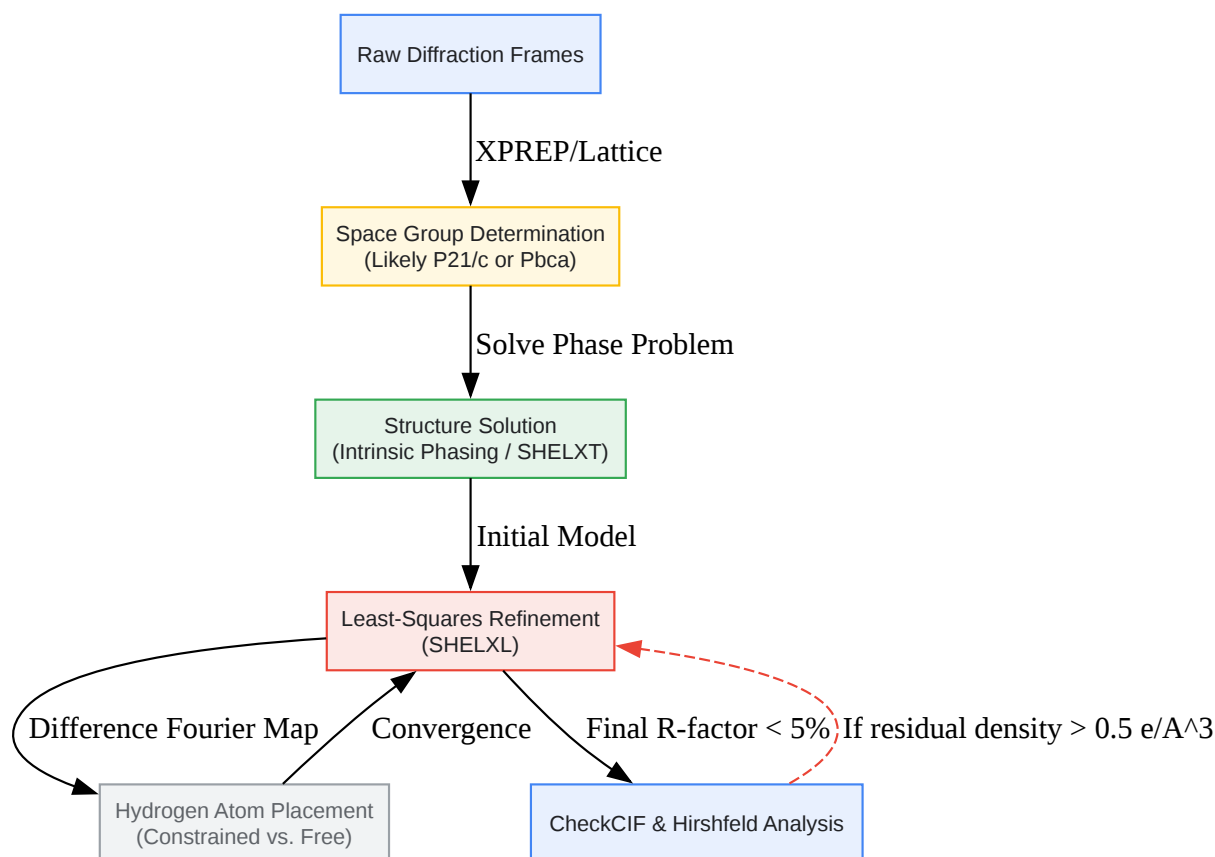
Collection Strategy:

- Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil (CryoOil). Flash cool immediately to 100 K to prevent ice formation.
- Strategy: Collect a full sphere of data (redundancy > 4).
 - θ : > 67° (for Cu) or > 25° (for Mo) to ensure atomic resolution (< 0.8 Å).
- Integration: Use standard packages (SAINT, CrysAlisPro). Apply multi-scan absorption correction (SADABS/SCALE3 ABSPACK), crucial due to the electronegativity of Fluorine.

Protocol Phase III: Structure Solution & Refinement

This phase converts diffraction spots into a chemical model.

Workflow Diagram (DOT Visualization)



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Figure 1: Crystallographic workflow from raw data to validated structure.

Refinement Specifics for Fluorinated Amides:

- Space Group: Expect Monoclinic () or Orthorhombic (). These are the "comfort zones" for planar aromatic amides.
- The Amide Geometry:
 - The amide bond (

) should show partial double bond character (approx 1.32–1.34 Å).

- The

group will almost invariably adopt a trans conformation relative to the carbonyl oxygen (anti-periplanar) to minimize steric clash with the carbonyl.

- Fluorine Disorder:

- Inspect the difference map near F2 and F4. If "cigar-shaped" ellipsoids appear, model rotational disorder over two positions.

- Hydrogen Atoms:

- Amide N-H: Locate in the difference Fourier map if data quality permits. Refine coordinates freely with isotropic

. If unstable, constrain to N (0.88 Å).

- Methyl C-H: Treat as a rotating group (AFIX 137 in SHELX) to find the best hydrogen bond fit.

Structural Analysis & Interpretation

Once the structure is solved, the analysis must move beyond coordinates to interactions.

A. The Primary Synthons (Amide Tape): The dominant interaction will be the N–H...O=C hydrogen bond.

- Geometry:

Å;

.

- Topology: This forms infinite

chains (in graph set notation) running parallel to the shortest unit cell axis.

B. The Fluorine Effect (Secondary Interactions): The 2,4-difluoro substitution is not passive. It directs the packing of the amide chains.

- C–H...F Interactions: Look for short contacts ($< 2.5 \text{ \AA}$) between the acidic acetyl protons () and the ortho-Fluorine of a neighboring molecule.
- -Stacking: The electron-deficient fluoro-phenyl ring will likely stack offset to the amide plane of an adjacent layer.

C. Hirshfeld Surface Analysis (Validation): Generate Hirshfeld surfaces (using CrystalExplorer) to quantify the contribution of Fluorine.

- Fingerprint Plot: Look for the characteristic "wings" indicating C–H...O interactions.
- F-contribution: The F...H contacts should comprise 20–30% of the total surface area, confirming the structure is stabilized by weak electrostatic forces, not just van der Waals packing.

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